molecular formula C6H7ClN2O2 B1361135 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid CAS No. 512810-20-7

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1361135
CAS RN: 512810-20-7
M. Wt: 174.58 g/mol
InChI Key: ABUPYBBLLDSUMF-UHFFFAOYSA-N
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Description

“4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid” is a chemical compound . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .

Scientific Research Applications

Optical Nonlinearity and Potential for Optical Limiting

Research by Chandrakantha et al. (2013) has demonstrated the potential of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a category to which 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid belongs, in optical nonlinearity. This suggests its utility in optical limiting applications.

Synthesis and Chemical Characterization

The compound has been a focus in the synthesis and characterization studies. Dong (2011) improved the synthesis method for 1H-pyrazole-4-carboxylic acid, enhancing the yield significantly. This demonstrates the evolving methods in synthesizing and characterizing pyrazole derivatives.

Electrosynthesis in Chemical Reactions

The electrosynthesis approach for 4-Chlorosubstituted pyrazolecarboxylic acids, including 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, was explored by Lyalin et al. (2009). This research highlights its potential in various chemical synthesis processes and the influence of different substituents on the efficiency of the process.

Application in Coordination Polymers

In the field of coordination chemistry, pyrazole derivatives like 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid are used in constructing coordination polymers. Cheng et al. (2017) discussed the use of similar compounds in creating diverse metalcoordination polymers, showcasing the compound's versatility in materials science and coordination chemistry.

Use in Corrosion Inhibition

Pyrazole derivatives, including 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid, have been studied for their potential as corrosion inhibitors. Herrag et al. (2007) investigated the effectiveness of similar compounds in reducing steel corrosion in hydrochloric acid, indicating the compound's potential application in industrial corrosion prevention.

Structural and Spectral Investigations

The structural and spectral properties of pyrazole-4-carboxylic acid derivatives have been a significant area of research. For instance, Viveka et al. (2016) focused on a combined experimental and theoretical study of a biologically important pyrazole-4-carboxylic acid derivative, providing insights into its chemical behavior and potential applications.

Mechanism of Action

Target of Action

This compound belongs to the pyrazole class of compounds, which are known to interact with a variety of biological targets . .

Mode of Action

Pyrazole derivatives are generally synthesized via a radical addition followed by intramolecular cyclization , which suggests that they may interact with their targets through similar radical mechanisms.

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid. Pyrazole derivatives are known to be involved in a variety of biological activities .

Pharmacokinetics

The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.

properties

IUPAC Name

4-chloro-1-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUPYBBLLDSUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343458
Record name 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid

CAS RN

512810-20-7
Record name 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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